molecular formula C12H24O2Si B1278508 4-(tert-Butyldimethylsilyloxy)cyclohexanone CAS No. 55145-45-4

4-(tert-Butyldimethylsilyloxy)cyclohexanone

Cat. No.: B1278508
CAS No.: 55145-45-4
M. Wt: 228.4 g/mol
InChI Key: HXKBGMNGSYGPRB-UHFFFAOYSA-N
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Description

4-(tert-Butyldimethylsilyloxy)cyclohexanone is an organic compound with the molecular formula C12H24O2Si. It is a derivative of cyclohexanone, where a tert-butyldimethylsilyloxy group is attached to the cyclohexane ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(tert-Butyldimethylsilyloxy)cyclohexanone can be synthesized through the condensation of 4-bromocyclohexanol and tert-butyldimethylchlorosilane in the presence of a catalytic amount of potassium tert-butoxide . The reaction typically involves the following steps:

  • Dissolving 4-bromocyclohexanol in an appropriate solvent such as tetrahydrofuran (THF).
  • Adding tert-butyldimethylchlorosilane and potassium tert-butoxide to the solution.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purifying the product through column chromatography to obtain this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions as described above. Industrial production would involve larger reaction vessels, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyldimethylsilyloxy)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted cyclohexanone derivatives.

Scientific Research Applications

4-(tert-Butyldimethylsilyloxy)cyclohexanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(tert-Butyldimethylsilyloxy)cyclohexanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in different chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the tert-butyldimethylsilyloxy group can be involved in protective group chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyldimethylsilyloxy)cyclohexanone is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides steric protection and can be used as a protective group in organic synthesis. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKBGMNGSYGPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442470
Record name 4-(tert-Butyldimethylsilyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55145-45-4
Record name 4-(tert-Butyldimethylsilyloxy)cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55145-45-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of a tert-butyldimethylsilyloxy group at the 4-position of cyclohexanone impact the enantioselectivity of proline-catalyzed Friedländer condensations?

A1: Research indicates that the enantioselectivity of proline-catalyzed Friedländer condensations involving 4-substituted cyclohexanones is significantly influenced by the nature of the substituent. [] Specifically, 4-(tert-butyldimethylsilyloxy)cyclohexanone exhibits markedly different selectivity compared to 4-phenylcyclohexanone in these reactions. [] Computational studies suggest that this difference arises from the steric bulk of the tert-butyldimethylsilyloxy group, which influences the transition states involved in the enantiodetermining step of the reaction. [] This highlights the crucial role of substrate structure in dictating the stereochemical outcome of these reactions.

Q2: Can you provide an example of how this compound is utilized in organic synthesis?

A2: this compound serves as a key starting material in the enantioselective synthesis of a crucial "A-ring" intermediate for preparing 1α-fluoro vitamin D3 analogues. [] This synthesis utilizes a substrate-controlled diastereoselective fluorodesilylation of an advanced dienylsilane intermediate derived from this compound, highlighting its utility in complex molecule synthesis. []

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